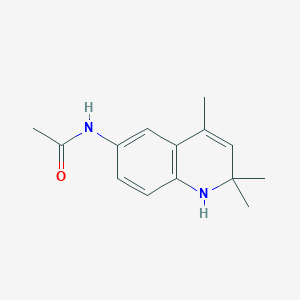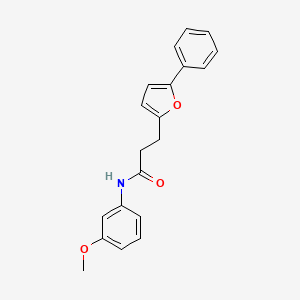
N-(2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)acetamide is a chemical compound that belongs to the class of dihydroquinolines. These compounds are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals and industrial applications. The structure of this compound consists of a quinoline ring system with three methyl groups and an acetamide group attached to it.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)acetamide typically involves the condensation of aniline with acetone in the presence of a catalyst. This reaction forms 2,2,4-trimethyl-1,2-dihydroquinoline, which is then further reacted with acetic anhydride to form the acetamide derivative . The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Metal-modified catalysts, such as Zn2+ or Sn2+ exchanged tungstophosphoric acid supported on γ-Al2O3, have been employed to improve the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, amine derivatives, and substituted acetamides. These products can have different biological and chemical properties, making them useful in various applications.
Aplicaciones Científicas De Investigación
N-(2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mecanismo De Acción
The mechanism of action of N-(2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit lipid peroxidation, which is a process that leads to cell damage. It also acts as an antagonist of certain receptors, such as the follicle-stimulating hormone receptor . These interactions can lead to various biological effects, including anti-inflammatory and antioxidant activities.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)acetamide include:
- 2,2,4-trimethyl-1,2-dihydroquinoline
- 2,2,4-trimethyl-1,2-dihydroquinolin-7-ol
- N-alkyl derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline
Uniqueness
This compound is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable chemical entity.
Propiedades
Fórmula molecular |
C14H18N2O |
|---|---|
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
N-(2,2,4-trimethyl-1H-quinolin-6-yl)acetamide |
InChI |
InChI=1S/C14H18N2O/c1-9-8-14(3,4)16-13-6-5-11(7-12(9)13)15-10(2)17/h5-8,16H,1-4H3,(H,15,17) |
Clave InChI |
UCJCNPDPQQYIBN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(NC2=C1C=C(C=C2)NC(=O)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B11045347.png)
![N-{[(4-methoxyphenyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B11045357.png)

![3-(Pyridin-2-yl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045368.png)

![3-(4-Chlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045383.png)
![5'-Amino-7a-hydroxy-3a-methyl-2,2'-dioxo-1,1',2,2',3a,4,5,6,7,7a-decahydrospiro[indole-3,3'-pyrrole]-4'-carbonitrile](/img/structure/B11045385.png)
![4-[3-(7-Methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B11045390.png)
![2-methyl-N-{[(2-methylphenyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B11045394.png)
![2-Methyl-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[B]thiophen-4-one 4-(4-nitrophenyl)hydrazone](/img/structure/B11045403.png)
![(E)-N,N-dimethyl-2-{3-[(4-methylphenyl)sulfonyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazin-4-yl}ethenamine](/img/structure/B11045414.png)
![6-Benzoyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B11045418.png)

![3'-phenyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11045439.png)